molecular formula C13H10ClNO3 B1586591 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid CAS No. 4399-77-3

1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Cat. No. B1586591
CAS RN: 4399-77-3
M. Wt: 263.67 g/mol
InChI Key: UTHKVSFOOCIQAL-UHFFFAOYSA-N
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Description

The compound “1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxylic acid group. The 2-chlorobenzyl group is a benzyl group with a chlorine atom at the second position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization, ring annulation, and cycloaddition . Another common method involves the functionalizing deboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For example, halogenated aliphatic compounds like chlorobenzyl groups are moderately or very reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through techniques such as thermal analysis, refractive index measurement, and acidity determination .

Scientific Research Applications

Benzylic Reactions

The benzylic position in the compound can undergo various reactions . For instance, free radical bromination, nucleophilic substitution, and oxidation can occur at the benzylic position . This makes the compound potentially useful in synthetic chemistry for the production of a variety of other compounds.

Cannizzaro Reaction

The compound could potentially undergo the Cannizzaro reaction . This reaction involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position . The reaction produces a carboxylic acid and an alcohol , which could be useful in the synthesis of other compounds.

Hydrolysis

The compound contains a chlorobenzyl group, which is known to react with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . This property could be exploited in various chemical processes that require these products.

Alkylating Agent

The chlorobenzyl group in the compound can act as an alkylating agent . Alkylating agents are widely used in the production of pharmaceuticals and other chemicals.

Future Directions

While specific future directions for this compound are not available, research into similar compounds is active and promising. For example, imidazole and benzimidazole rings are important in drug discovery, and new drugs based on these structures are being developed .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-11-4-2-1-3-9(11)7-15-8-10(13(17)18)5-6-12(15)16/h1-6,8H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHKVSFOOCIQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377366
Record name 1-[(2-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

CAS RN

4399-77-3
Record name 1-[(2-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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